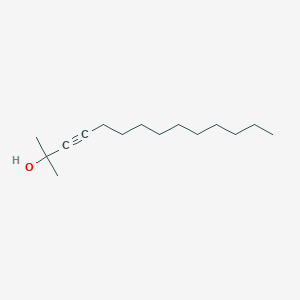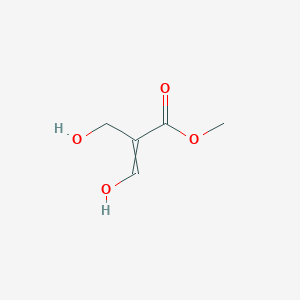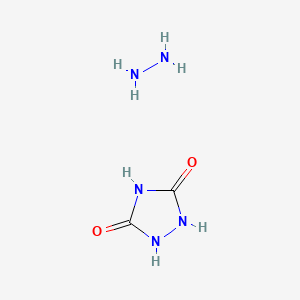![molecular formula C7H10N2O B14497154 2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol CAS No. 64186-78-3](/img/structure/B14497154.png)
2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- is a chemical compound that features a pyrrole ring attached to an ethanol molecule through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- typically involves the condensation of pyrrole-2-carboxaldehyde with ethanolamine under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include pyrrole-2-carboxaldehyde, ethanolamine, and a suitable catalyst such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base intermediate back to the original amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction may regenerate the original amine and aldehyde.
科学的研究の応用
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- Pyrrole-2-carboxaldehyde
- Pyrrole-2-carboxylic acid
- Pyrrole-2-amine
Uniqueness
Ethanol, 2-[(1H-pyrrol-2-ylmethylene)amino]- is unique due to its specific structure, which combines a pyrrole ring with an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
64186-78-3 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-4-8-6-7-2-1-3-9-7/h1-3,6,9-10H,4-5H2 |
InChIキー |
KTOPMYCBVGQQDY-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C=NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




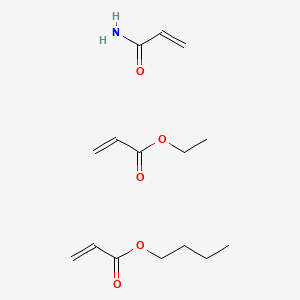
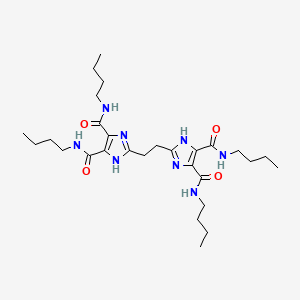
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)

